1-tert-butyl-1H-imidazole-2-thiol
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Overview
Description
“1-tert-butyl-1H-imidazole-2-thiol” is a thiol compound with potential medical uses. It has a molecular formula of C7H12N2S and a molecular weight of 156.25 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-tert-butyl-1H-imidazole-2-thiol” are not fully detailed in the search results. It’s known that the compound has a molecular weight of 156.25 g/mol .Scientific Research Applications
Synthesis and Structural Studies
- Metalation Reactions and Complexation : The sterically demanding imidazole derivative, 1-tert-butyl-1H-imidazole, has been studied for its metalation reactions with different reagents and subsequent reactions to yield various products. These studies contribute to understanding the structural aspects and reactivity of imidazole derivatives (Sauerbrey et al., 2011).
- Bidentate Ionic Liquids : Research on the synthesis of bidentate ionic liquids using 1-tert-butyl-imidazole highlights its application in creating new ionic liquid structures for various industrial applications (Yang Yi-fan, 2010).
Catalysis
- Catalytic Applications : Studies on catalysts derived from imidazole derivatives, like the synthesis and characterization of 1H-imidazole-1-acetic acid tosilate, demonstrate efficient and recyclable catalytic systems for organic synthesis processes (De-Long Zhang et al., 2022).
Sensor Technology
- Chemosensors : Imidazole-based chemosensors for the reversible detection of cyanide and mercury ions represent significant advancements in sensor technology. These sensors offer potential applications in environmental monitoring and safety (Emandi et al., 2018).
Organic Synthesis
- Synthesis of Imidazol-2-thiones : Research into the synthesis of 4-tert-butyl-1,3-dihydroimidazol-2-ones and their thiones from 1-amino-3,3-dimethylbutanone explores new pathways in organic synthesis, expanding the toolbox for synthetic chemists (Loksha et al., 2003).
Electrochemistry
- Electrochemical Studies : The electrochemical oxidation of catechol in the presence of 1-methyl-1H-imidazole-2-thiol sheds light on potential applications in electrochemical sensors and synthetic methodologies (Fotouhi et al., 2008).
Safety And Hazards
properties
IUPAC Name |
3-tert-butyl-1H-imidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-7(2,3)9-5-4-8-6(9)10/h4-5H,1-3H3,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRVIFJVQIOERE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CNC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476095 |
Source
|
Record name | 1-tert-butyl-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10476095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-1H-imidazole-2-thiol | |
CAS RN |
61640-27-5 |
Source
|
Record name | 1-tert-butyl-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10476095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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